3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide
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Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methylsulfamoyl group, and a cyclohexyl group attached to the thiophene ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the methylsulfamoyl group: This can be done through a sulfonation reaction, where a methylsulfonyl chloride reacts with the thiophene derivative.
Cyclohexyl group addition: This step may involve a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate compound to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl or chlorophenyl groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiophene ring and the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide include other thiophene derivatives with sulfonyl or chlorophenyl groups. These compounds may have similar chemical and biological properties but differ in their specific structures and activities. For example:
3-[(4-bromophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
3-[(4-chlorophenyl)(ethyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide: This compound has an ethylsulfamoyl group instead of a methylsulfamoyl group, potentially affecting its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclohexylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-21(15-9-7-13(19)8-10-15)26(23,24)16-11-12-25-17(16)18(22)20-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXZTZAXNIAKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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